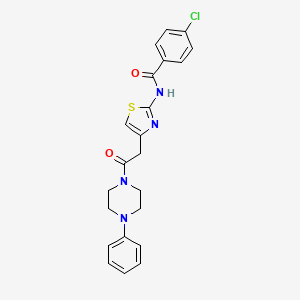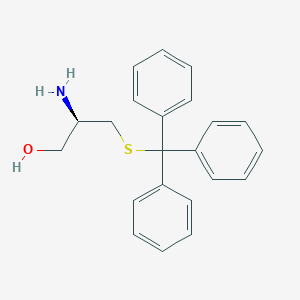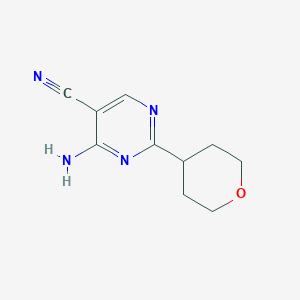
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is a solid substance .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like this compound, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=CC=NC=C1NC(=O)C2=CC=CC=C2O . This indicates that the compound contains a benzamide group attached to a 4-methylpyridin-2-yl group via a nitrogen atom, and a hydroxy group attached to the benzamide ring . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 228.25 , and its molecular formula is C13H12N2O2 .作用机制
The mechanism of action of 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. This binding leads to the activation of the G protein, which in turn activates downstream signaling pathways. The activation of these pathways leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a key area of the brain involved in movement and reward. It has also been found to increase the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its high binding affinity for the dopamine D2 receptor. This allows for the selective activation or inhibition of this receptor, which can be useful in studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of the results.
未来方向
There are several future directions for the study of 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. One area of research is the development of more selective dopamine D2 receptor ligands that can be used to study the role of dopamine in various physiological and pathological conditions. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties, which may be useful in the treatment of neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored for its potential synergistic effects.
合成方法
The synthesis of 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 2-amino-4-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization or column chromatography.
科学研究应用
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide has been studied extensively for its potential use in scientific research applications. It has been found to have a high binding affinity for the human dopamine D2 receptor and has been used as a tool compound to study the role of dopamine in various physiological and pathological conditions. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
安全和危害
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . The safety information for 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide specifically is not available in the current literature.
属性
IUPAC Name |
2-hydroxy-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-6-7-14-12(8-9)15-13(17)10-4-2-3-5-11(10)16/h2-8,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQQSCRZNWNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2974729.png)
![Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2974730.png)


![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)


![7,7-Dimethyl-1-aza-spiro[3.5]nonan-2-one](/img/structure/B2974739.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)

